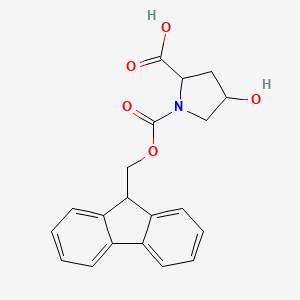

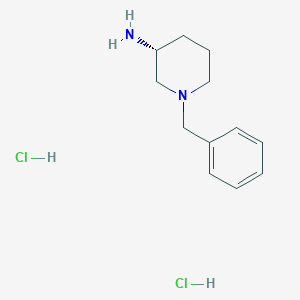

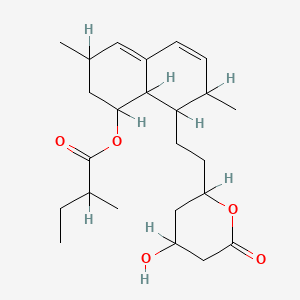

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis

This includes information like melting point, boiling point, solubility, density, molar mass, and specific rotation. It also includes chemical properties like acidity/basicity, reactivity with common reagents, and stability.Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.

Orientations Futures

This involves speculating on potential future research directions. For example, if the compound is a drug, future directions could involve improving its efficacy, reducing its side effects, or finding new therapeutic applications.

Propriétés

Numéro CAS |

1022112-25-9 |

|---|---|

Nom du produit |

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate |

Formule moléculaire |

C14H15F2NO5 |

Poids moléculaire |

315.27 g/mol |

Nom IUPAC |

tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C14H15F2NO5/c1-7(18)10(13(19)22-14(2,3)4)11-9(17(20)21)6-5-8(15)12(11)16/h5-6,10H,1-4H3 |

Clé InChI |

FLAICFLHBGZSNN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)OC(C)(C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

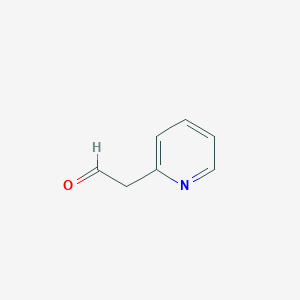

![4-[1-[(Methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8817258.png)

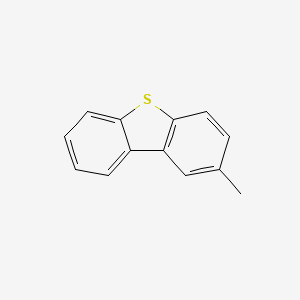

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl-](/img/structure/B8817267.png)

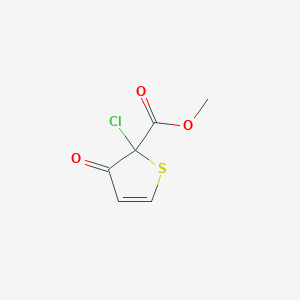

![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)